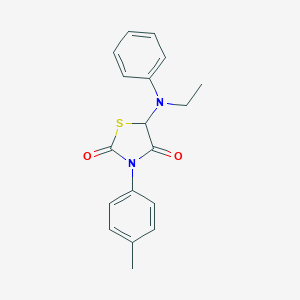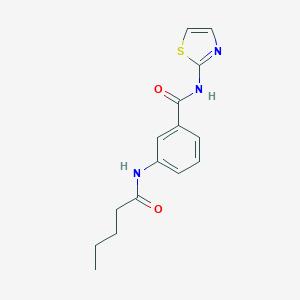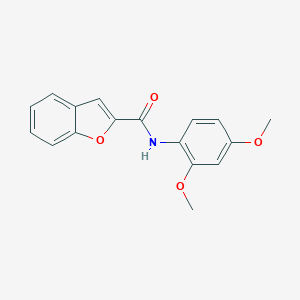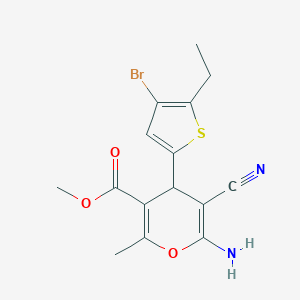
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. It has been found to possess various biological activities and has been the focus of scientific research in recent years.
Mécanisme D'action
The exact mechanism of action of 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. It has also been reported to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile in lab experiments is its diverse biological activities. It can be used to study various disease models, including inflammation, cancer, and diabetes. However, one of the limitations is the lack of information on its toxicity profile and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile. One of the directions is to investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, more research is needed to understand its toxicity profile and pharmacokinetics to ensure its safety for human use.
Méthodes De Synthèse
The synthesis of 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile has been reported in the literature. One of the methods involves the reaction of 4-methoxyphenylacetonitrile with ethyl acetoacetate in the presence of sodium ethoxide to obtain 4-methoxyphenyl-3-cyano-4,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate. This intermediate is then reacted with ammonium acetate and sodium ethoxide to obtain the final product.
Applications De Recherche Scientifique
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile has been found to possess various biological activities. It has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, anticancer, and anti-diabetic activities. It has also been found to possess neuroprotective properties.
Propriétés
Formule moléculaire |
C19H20N2O3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H20N2O3/c1-19(2)8-14(22)16-15(9-19)24-18(13(10-20)17(16)21)11-4-6-12(23-3)7-5-11/h4-7,18H,8-9,21H2,1-3H3 |
Clé InChI |
WDISBTDPEIHQJZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=CC=C(C=C3)OC)C#N)N)C |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=CC=C(C=C3)OC)C#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)



![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)


